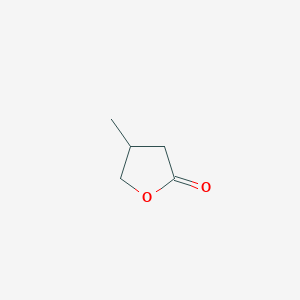![molecular formula C7H14O2 B156428 [(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol CAS No. 131614-91-0](/img/structure/B156428.png)
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol, also known as isopropyl glycidyl ether, is a chemical compound with a molecular formula of C7H14O2. It is commonly used as a solvent in organic synthesis due to its low toxicity and high reactivity. In recent years, it has gained attention in scientific research for its potential applications in various fields.
Mechanism Of Action
The mechanism of action of [(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the epoxide group.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of [(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol. However, it is known to have low toxicity and is not expected to have significant effects on human health.
Advantages And Limitations For Lab Experiments
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol has several advantages for use in lab experiments. It is a highly reactive solvent that can be used in a wide range of organic reactions. It is also relatively non-toxic compared to other solvents, making it safer to handle. However, its reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Future Directions
There are several potential future directions for research on [(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol. One area of interest is its use as a solvent in the synthesis of chiral compounds. Another potential application is as a building block in the synthesis of polymeric materials with unique properties. Additionally, further research is needed to better understand its mechanism of action and potential uses in various fields.
Synthesis Methods
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol can be synthesized through the reaction between [(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol alcohol and epichlorohydrin in the presence of a strong base such as sodium hydroxide. The resulting product is then purified through distillation or extraction.
Scientific Research Applications
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol has been used in various scientific research applications due to its unique properties. It has been used as a solvent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and flavorings. It has also been used as a reagent in the preparation of chiral epoxides and as a building block in the synthesis of polymeric materials.
properties
CAS RN |
131614-91-0 |
|---|---|
Product Name |
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol |
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C7H14O2/c1-5(2)3-6-7(4-8)9-6/h5-8H,3-4H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
TWUZZZWSLBSFGG-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)C[C@H]1[C@@H](O1)CO |
SMILES |
CC(C)CC1C(O1)CO |
Canonical SMILES |
CC(C)CC1C(O1)CO |
synonyms |
Oxiranemethanol, 3-(2-methylpropyl)-, (2S-trans)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



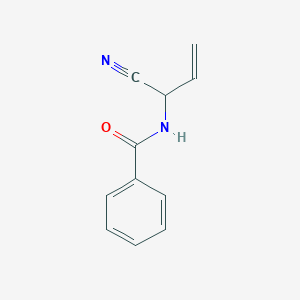
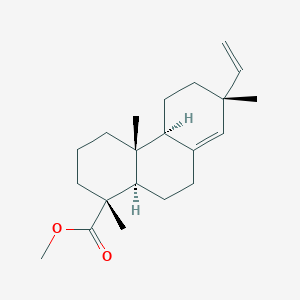

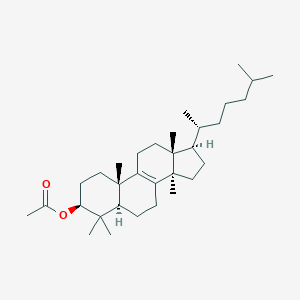
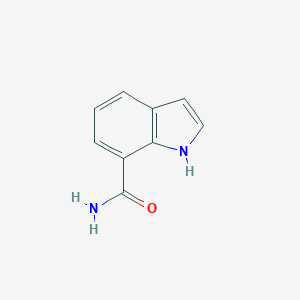
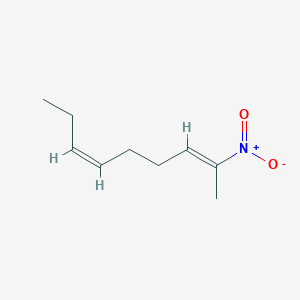
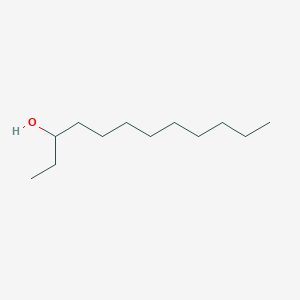
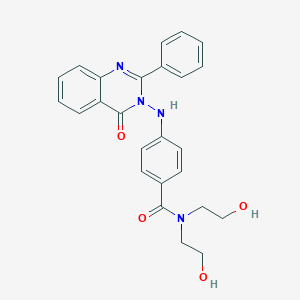
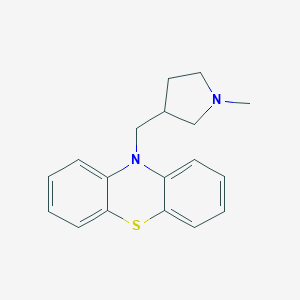
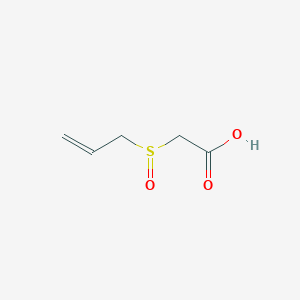
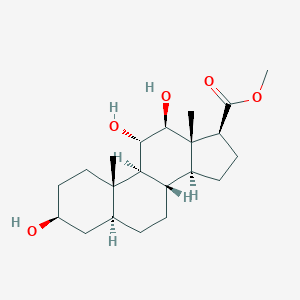
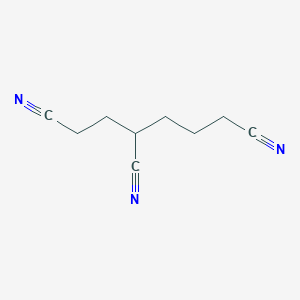
![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate](/img/structure/B156372.png)
